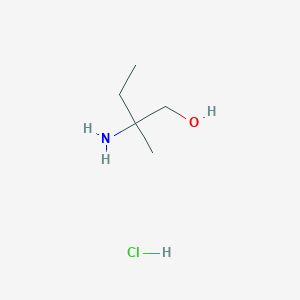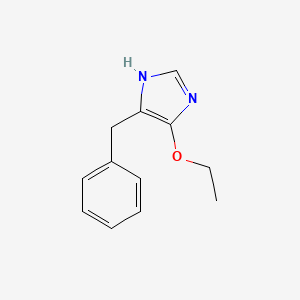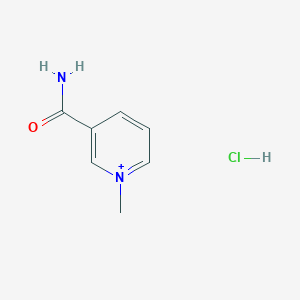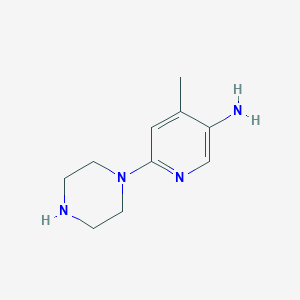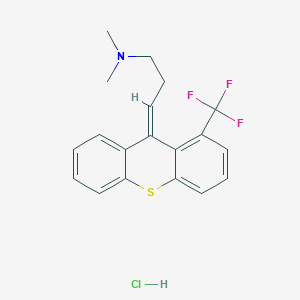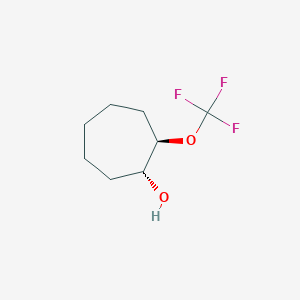![molecular formula C12H19NO3 B12825442 tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-formylbicyclo[211]hexan-1-yl)carbamate is a synthetic organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the bicyclic compound with a formylating agent like DMF and POCl3.
Protection of the amine group: The amine group is protected using tert-butyl carbamate (Boc) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the formyl group to form imines or acetals, respectively.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, alcohols
Major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals.
Aplicaciones Científicas De Investigación
tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate:
tert-Butyl (4-hydroxymethylbicyclo[2.1.1]hexan-1-yl)carbamate: This compound has a hydroxymethyl group, which can undergo different chemical reactions compared to the formyl group.
The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for forming covalent bonds with biological targets.
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
tert-butyl N-(4-formyl-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-10(2,3)16-9(15)13-12-5-4-11(6-12,7-12)8-14/h8H,4-7H2,1-3H3,(H,13,15) |
Clave InChI |
ZXQNVJNCLBMTCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


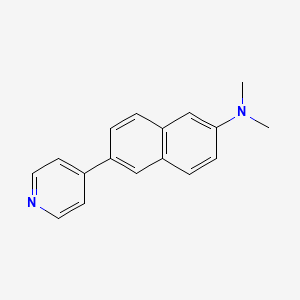

![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
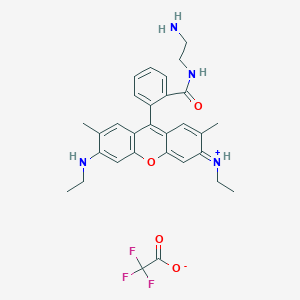
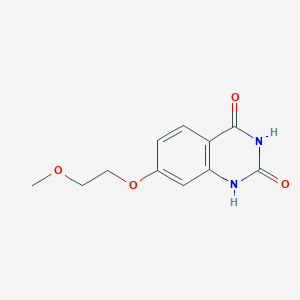
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
